molecular formula C11H10ClN3O2S2 B5714596 2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide

2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide

Cat. No. B5714596
M. Wt: 315.8 g/mol
InChI Key: BGUYVAAADZNTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CTC or CTFC and is a thiosemicarbazone derivative. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide exhibits significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide in lab experiments is its potent anti-inflammatory and anti-cancer activities. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for the study of 2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide. One of the most promising areas of research is the development of novel anti-inflammatory and anti-cancer drugs based on the structure of this compound. Another area of research is the investigation of its potential use as a chelating agent for metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of ethanol. The resulting product is then reacted with 2-furaldehyde in the presence of acetic acid to obtain the final product.

Scientific Research Applications

2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use as a chelating agent for metal ions.

properties

IUPAC Name

1-[(5-chlorothiophene-2-carbonyl)amino]-3-(furan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S2/c12-9-4-3-8(19-9)10(16)14-15-11(18)13-6-7-2-1-5-17-7/h1-5H,6H2,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUYVAAADZNTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide

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